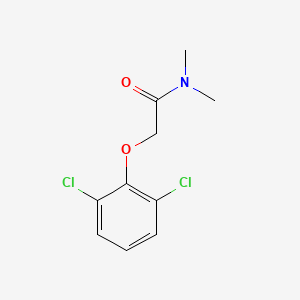

2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide

CAS No.: 1623649-15-9

Cat. No.: VC3085013

Molecular Formula: C10H11Cl2NO2

Molecular Weight: 248.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1623649-15-9 |

|---|---|

| Molecular Formula | C10H11Cl2NO2 |

| Molecular Weight | 248.1 g/mol |

| IUPAC Name | 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide |

| Standard InChI | InChI=1S/C10H11Cl2NO2/c1-13(2)9(14)6-15-10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3 |

| Standard InChI Key | DRMPKCSMQVXTPP-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)COC1=C(C=CC=C1Cl)Cl |

| Canonical SMILES | CN(C)C(=O)COC1=C(C=CC=C1Cl)Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide features a 2,6-dichlorophenoxy group linked to an N,N-dimethylacetamide moiety. The compound can be structurally represented with the molecular formula C10H11Cl2NO2, similar to the 2,4-isomer mentioned in reference materials. The structural backbone consists of a benzene ring with chlorine atoms at positions 2 and 6, connected via an oxygen atom to an acetamide group that has two methyl substituents on the nitrogen atom.

The connectivity in this molecule can be described as follows:

-

A benzene ring core with chlorine substituents at the 2 and 6 positions

-

An oxygen atom linking the benzene ring to a methylene (CH2) group

-

The methylene group connected to a carbonyl (C=O) group

-

The carbonyl group bonded to a nitrogen atom

-

The nitrogen atom bearing two methyl groups

This arrangement creates a molecule with distinctive spatial and electronic characteristics that influence its chemical behavior and potential applications.

Physical Properties

Based on structural analysis and comparison with similar compounds, 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide is expected to have the following physical properties:

| Property | Value | Basis of Estimation |

|---|---|---|

| Molecular Weight | Approximately 260-265 g/mol | Calculated from molecular formula C10H11Cl2NO2 |

| Physical State | Solid at room temperature | Based on similar phenoxy derivatives |

| Solubility | Moderately soluble in organic solvents; limited water solubility | Based on polarity and functional groups |

| Melting Point | Estimated 80-120°C | Compared with similar phenoxy compounds |

| Boiling Point | Estimated 280-320°C at standard pressure | Based on molecular weight and structure |

The presence of the dichlorophenoxy group imparts certain lipophilic characteristics to the molecule, while the dimethylacetamide moiety contributes to its polar properties, potentially enabling interactions with both hydrophobic and hydrophilic environments.

Chemical Properties

The chemical behavior of 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide is influenced by its functional groups:

-

The dichlorophenoxy group exhibits electron-withdrawing effects due to the electronegative chlorine atoms

-

The oxygen atom in the phenoxy group can act as a hydrogen bond acceptor

-

The carbonyl oxygen in the acetamide group serves as another hydrogen bond acceptor

-

The tertiary amide structure (N,N-dimethylacetamide) is relatively stable to hydrolysis compared to primary or secondary amides

These properties collectively determine the compound's reactivity patterns, stability under various conditions, and potential for interactions with biological systems or other chemical entities.

Synthesis and Production

Synthetic Routes

The synthesis of 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide can be approached through several routes, with the most common likely involving the reaction of 2,6-dichlorophenol with an appropriate N,N-dimethylacetamide derivative. A potential synthetic pathway may include:

-

Activation of 2,6-dichlorophenol, potentially through conversion to its sodium or potassium salt

-

Nucleophilic substitution reaction with an α-halo-N,N-dimethylacetamide (such as 2-chloro-N,N-dimethylacetamide)

-

Purification of the resulting product

Alternative synthetic approaches might include:

-

Direct alkylation of 2,6-dichlorophenol with 2-bromo-N,N-dimethylacetamide under basic conditions

-

Mitsunobu reaction between 2,6-dichlorophenol and N,N-dimethylglycine, followed by amide formation

-

Williamson ether synthesis using appropriate precursors

The choice of synthetic route would depend on factors such as available starting materials, desired purity, scale of production, and economic considerations.

Industrial Production Methods

Industrial-scale production of 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide would likely employ optimized versions of the synthetic routes described above, with considerations for:

-

Cost-effectiveness of reagents and process steps

-

Minimization of waste and environmental impact

-

Scalability and process safety

-

Consistent product quality and purity

Specialized reaction vessels capable of handling chlorinated materials would be necessary, along with appropriate cooling, mixing, and safety systems to manage the exothermic nature of many of the potential synthetic steps.

Reactivity and Chemical Behavior

Major Reactions

2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide can participate in various chemical reactions, primarily through:

-

Hydrolysis of the amide group under acidic or basic conditions

-

Nucleophilic aromatic substitution of the chlorine atoms (though this would require harsh conditions due to the non-activated nature of the aromatic ring)

-

Oxidation of the methylene group adjacent to the carbonyl

-

Reactions at the nitrogen atom, though limited due to the tertiary nature of the amide

The compound's reactivity profile would be influenced by the electronic effects of the chlorine substituents and the resonance stabilization provided by the amide group.

Stability Considerations

The stability of 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide under various conditions is an important consideration for its handling, storage, and application:

-

Thermal stability: The compound is likely stable at room temperature but may decompose at elevated temperatures

-

Photostability: Chlorinated aromatic compounds may undergo photodegradation when exposed to UV light

-

Chemical stability: Resistant to mild oxidizing or reducing agents but susceptible to strong nucleophiles or electrophiles

-

Hydrolytic stability: The tertiary amide linkage provides resistance to hydrolysis under neutral conditions, but may be cleaved under strongly acidic or basic conditions

Long-term storage would likely require protection from light, moisture, and extreme temperatures to maintain compound integrity.

Applications and Uses

Research Applications

In research settings, 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide may serve as:

-

A chemical probe for investigating certain biological processes

-

A building block for the synthesis of more complex compounds

-

A reference standard for analytical method development

-

A structural analog in structure-activity relationship studies

Its utility in research would be determined by its specific chemical and physical properties relevant to the research objectives.

Analytical Methods

Identification Techniques

Identification and characterization of 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide can be accomplished through various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR would provide structural confirmation

-

Mass Spectrometry (MS): Would yield molecular weight and fragmentation pattern information

-

Infrared (IR) Spectroscopy: Would identify key functional groups including the carbonyl stretch of the amide

-

X-ray Crystallography: For definitive three-dimensional structural elucidation if crystalline

These techniques, often used in combination, enable unambiguous identification and structural verification.

Quantification Methods

Quantitative analysis of 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide could employ:

-

High-Performance Liquid Chromatography (HPLC): Likely with UV detection

-

Gas Chromatography (GC): Particularly if derivatized to enhance volatility

-

UV-Visible Spectrophotometry: For solutions of appropriate concentration

-

Quantitative NMR (qNMR): For high-accuracy determinations

Method validation would require consideration of parameters such as linearity, precision, accuracy, limit of detection, and limit of quantification specific to the analytical context.

Structure-Activity Relationships

Comparison with Related Compounds

The structural features of 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide can be compared with related compounds to understand potential functional implications:

-

2-(2,4-Dichlorophenoxy)-N,N-dimethylacetamide: Differs in the position of one chlorine atom (4-position vs. 6-position), which may affect electronic distribution and steric interactions

-

2-(2,6-Dichlorophenoxy)-1-dimethylaminoethane hydrochloride : Contains an amine rather than an amide group, likely resulting in different basicity, hydrogen bonding capabilities, and biological activities

-

2-(2,6-Dichlorophenoxy)-N,N-dimethylpropylamine : Features a propylamine instead of an acetamide group, affecting polarity, flexibility, and potential interaction profiles

-

N-(2,6-dichlorophenyl)-N-phenylacetamide : Has a different connectivity pattern, with the nitrogen directly attached to the dichlorophenyl group rather than through an oxygen linker

These structural variations can significantly influence physicochemical properties, biological activities, and application suitability.

Structure-Function Correlations

The specific structural elements of 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide contribute to its potential functionality:

-

The 2,6-dichloro substitution pattern creates a specific electronic distribution and steric environment around the phenoxy group

-

The oxygen linker provides a specific bond angle and distance between the aromatic ring and the acetamide group

-

The N,N-dimethylacetamide moiety offers a rigid amide bond with specific hydrogen bonding characteristics

-

The tertiary amide structure presents a specific spatial arrangement that may influence receptor interactions in biological systems

Understanding these structure-function relationships is crucial for predicting behavior in various applications and for guiding the design of related compounds with optimized properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume